4'-Hydroxy-1'-(2-methoxyethyl)-1-methyl-3'-[4-(prop-2-en-1-yloxy)benzoyl]-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione
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Overview
Description
4’-Hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole precursors, followed by their coupling under specific conditions to form the spiro structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4’-Hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-1-methoxyethyl)phenol
- 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol
- 4-丙烯氧基-2-羟基二苯甲酮
Uniqueness
4’-Hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro structure, which imparts specific chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C25H24N2O6 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(4'E)-4'-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1'-(2-methoxyethyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C25H24N2O6/c1-4-14-33-17-11-9-16(10-12-17)21(28)20-22(29)23(30)27(13-15-32-3)25(20)18-7-5-6-8-19(18)26(2)24(25)31/h4-12,28H,1,13-15H2,2-3H3/b21-20- |
InChI Key |
KBIVDUIMVHVUAN-MRCUWXFGSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OCC=C)\O)/C(=O)C(=O)N3CCOC |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OCC=C)O)C(=O)C(=O)N3CCOC |
Origin of Product |
United States |
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